REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:12])[C:4]([CH:7]1[O:11][CH2:10][CH2:9][O:8]1)([CH3:6])[CH3:5].[NH:13]1[CH:17]=[N:16][CH:15]=[N:14]1.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[N:13]1([CH2:2][C:3](=[O:12])[C:4]([CH:7]2[O:11][CH2:10][CH2:9][O:8]2)([CH3:6])[CH3:5])[CH:17]=[N:16][CH:15]=[N:14]1 |f:2.3.4|
|
Name
|
|
Quantity
|
180.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(C)(C)C1OCCO1)=O
|
Name
|
|
Quantity
|
64.9 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
142.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off under suction
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
EXTRACTION
|
Details
|
the organic phase is extracted with twice 1,000 ml of water
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off from the organic phase
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)CC(C(C)(C)C1OCCO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151.3 g | |
YIELD: PERCENTYIELD | 71.5% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |